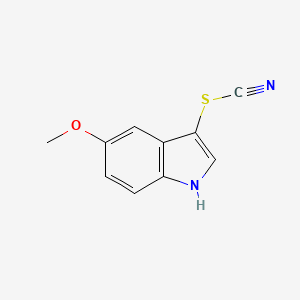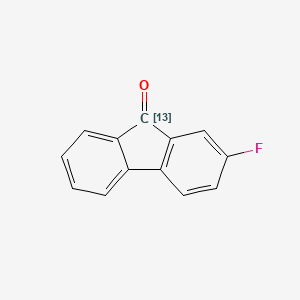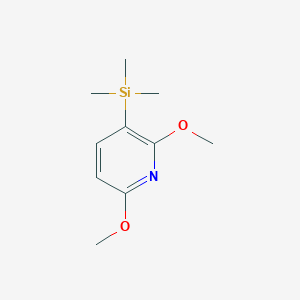![molecular formula C30H25N2O4P B1494832 1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)
1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea is a complex organic compound that features a unique structure combining phenyl, methyl, and dinaphtho-dioxaphosphepin groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea typically involves multiple steps:
Formation of the dinaphtho-dioxaphosphepin moiety: This step involves the reaction of naphthol derivatives with phosphorus trichloride under controlled conditions to form the dioxaphosphepin ring.
Attachment of the phenyl and methyl groups: The phenyl and methyl groups are introduced through a series of substitution reactions, often involving Grignard reagents or organolithium compounds.
Coupling with urea: The final step involves the coupling of the intermediate with urea under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea can undergo various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]amine
- 1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]carbamate
Uniqueness
1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H25N2O4P |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C30H25N2O4P/c1-20(31-30(33)32-23-11-3-2-4-12-23)19-34-37-35-26-17-15-21-9-5-7-13-24(21)28(26)29-25-14-8-6-10-22(25)16-18-27(29)36-37/h2-18,20H,19H2,1H3,(H2,31,32,33)/t20-/m1/s1 |
Clave InChI |
GZHCPPHQRKLXQP-HXUWFJFHSA-N |
SMILES isomérico |
C[C@H](COP1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54)NC(=O)NC6=CC=CC=C6 |
SMILES canónico |
CC(COP1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54)NC(=O)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)

![3-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-2-cyano-4-(2,6-ditert-butyl-4-methylcyclohexyl)oxy-4-oxobutanoic acid](/img/structure/B1494779.png)



![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)
![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)

